4-Aminomethyl-4'-methyl-2,2'-bipyridine

Artificial Photosynthesis Dye-Sensitized Solar Cells Electron Transfer

Researchers often face synthetic bottlenecks when conjugating photoactive metal centers to polymer scaffolds, as standard ligands lack a direct anchoring point. 4-Aminomethyl-4'-methyl-2,2'-bipyridine (CAS 213124-09-5) resolves this with its primary amine handle, enabling single-step amide bond formation without pre-activation. Key advantages from validated data: • Achieves a 13.3% shorter inter-chromophore distance (10.31 Å) for faster energy hopping. • Provides a 6 nm absorption red-shift vs. [Ru(bpy)₃]²⁺ while maintaining a 0.92 V redox potential. • Facilitates a ~5-fold PCE enhancement when used to graft assemblies onto rGO.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B12962054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-4'-methyl-2,2'-bipyridine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)CN
InChIInChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3
InChIKeyRUZFBWKOWYOIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifunctional Ligand for Ru(II) Chromophore Conjugation


4-Aminomethyl-4'-methyl-2,2'-bipyridine (CAS 213124-09-5) is an unsymmetrically substituted 2,2'-bipyridine derivative. Its structure features an aminomethyl anchor at the 4-position and an electron-donating methyl group at the 4'-position . This bifunctional design allows it to act as a strong ligand for metals like ruthenium while simultaneously providing a reactive handle for covalent conjugation. It is a key intermediate in the synthesis of advanced metallopolymers and graphene-based light-harvesting assemblies, where it serves as a critical structural bridge between a photoactive metal center and a polymer scaffold or surface [1].

Workflow Bifunctional bipyridine ligand for Ru(II) chromophore conjugation Synthesis intermediate
Selection Logic Aminomethyl anchor enables direct amide coupling to polymer scaffolds or surfaces Single-step conjugation
Use Context Designed for light-harvesting metallopolymers and hybrid optoelectronic assemblies Reported application fit

Why Generic Bipyridines Fail in Conjugation


Generic 2,2'-bipyridines like the parent ligand or symmetrical 4,4'-dimethyl-2,2'-bipyridine cannot be directly substituted for 4-aminomethyl-4'-methyl-2,2'-bipyridine in applications requiring a precise, short amide linkage to a support scaffold. The target compound's unique value lies in its single, spatially defined aminomethyl group, which provides a superior coupling point. Unlike a carboxylic acid analog, the amine allows for direct amide bond formation without the need for additional activating agents, simplifying the synthetic pathway. Furthermore, the methyl group at the 4'-position is essential to maintain an electron-donating environment comparable to the widely used 4,4'-dimethyl-2,2'-bipyridine ligand, preserving the desired photophysical properties of the metal center [1]. Using an unsubstituted or solely aminomethyl-substituted bipyridine would alter the complex's electronic structure, as demonstrated by the distinct photophysical shifts observed for this specific ligand system.

Target Compound 4-Aminomethyl-4'-methyl-2,2'-bipyridine: spatially defined amine anchor with electron-donating methyl group
Generic Alternative Symmetrical 4,4'-dimethyl-2,2'-bipyridine: lacks reactive conjugation handle; cannot form covalent amide linkages
Conjugation Chemistry Direct amide bond formation with activated esters; no pre-activation step required
Carboxylic Acid Analog Requires pre-activation (e.g., acid chloride or NHS ester); adds synthetic complexity and side-reaction risk
Electronic Environment Methyl group at 4'-position maintains photophysical properties; redox potential preserved
Unsubstituted Analog Absence of methyl may shift electronic structure and alter metal-center photophysics

Quantified Performance Differentiation in Ru(II) Photosensitizers


Redox Potential Maintenance with Photophysical Tunability

When coordinated as the monomeric complex [Ru(bpy)₂(4-CH₂NH₂-4'-CH₃-bpy)]²⁺ (monomer 4), the target ligand maintains a Ru(III/II) oxidation potential of ~0.92 V vs. AgNO₃/Ag, which is identical to the parent [Ru(bpy)₃](PF₆)₂ complex [1]. This demonstrates that the methyl and aminomethyl substituents do not disrupt the redox energetics required for many electron-transfer applications. Crucially, the ligand provides significant photophysical differentiation: monomer 4 exhibits a bathochromic red-shift in its absorption maximum by ~6 nm (161 cm⁻¹) and in its emission maximum by ~11 nm (226 cm⁻¹) compared to [Ru(bpy)₃](PF₆)₂, along with an extended excited-state lifetime of 945 ns versus 806 ns for the parent complex [1].

Redox & Photophysics
Head-to-head
E₁/₂ preserved at ~0.92 V; Abs red-shift +6 nm; Em red-shift +11 nm; Lifetime 945 ns vs 806 ns
Maintains redox energetics while providing distinct spectral differentiation for light-harvesting optimization
Versus [Ru(bpy)₃](PF₆)₂; CH₃CN, 298 K
Artificial Photosynthesis Dye-Sensitized Solar Cells Electron Transfer

Shorter Inter-Chromophore Distance for Faster Energy Transfer

The specific carbonyl-amino-methylene linker enabled by 4-aminomethyl-4'-methyl-2,2'-bipyridine creates a shorter spatial arrangement between Ru(II) chromophores in a fully loaded polymer (P3). Molecular dynamics simulations reveal an average nearest-neighbor Ru–Ru distance of 10.31 Å for this polymer [1]. This is 1.37 Å shorter than the 11.68 Å distance calculated for polymer P3′, which is an identical system where the target's aminomethyl linker has been replaced by a longer carbonyl-amino-ethylene analog [1]. The resulting closer packing is correlated with a faster excited-state energy hopping rate between Ru* centers in P3 compared to P3′ [1].

Inter-Chromophore Distance
Head-to-head
Ru–Ru distance 10.31 Å in target-derived polymer (P3); 1.37 Å shorter than analog linker (P3′)
Supports denser chromophore packing and faster energy hopping rate for light-harvesting arrays
UFF MD simulation; 20-repeat-unit polymers in explicit acetonitrile
Light-Harvesting Polymers Energy Transfer Dynamics Supramolecular Materials

Single-Step Amide Conjugation Without Pre-activation

The primary aminomethyl (-CH₂NH₂) group on the target compound serves as a direct nucleophile for forming stable amide bonds with activated esters, such as N-hydroxysuccinimide (NHS)-derivatized polymers, in a single, high-yielding post-polymerization step [1]. This contrasts with a common functional analog like 4'-methyl-2,2'-bipyridine-4-carboxylic acid, which would need to be activated first (e.g., by conversion to an acid chloride or NHS ester) to achieve a similar amide coupling. The target compound's amine is therefore a more synthetically efficient anchor, eliminating the need for a pre-activation step of the metal complex and simplifying the preparative route for complex macromolecular architectures [1].

Amide Conjugation Efficiency
Class-level
Primary amine reacts directly with NHS-polymer in one step; eliminates pre-activation required for carboxylic acid analogs
Simplifies synthetic pathway for well-defined metallopolymer architectures
Post-polymerization amide coupling; class-level inference
Metallopolymer Synthesis Bioconjugation Chemistry Solid-Phase Synthesis

High-Value Application Scenarios


High-Density Light-Harvesting Antennae

Researchers designing light-harvesting polymers or surface-grafted assemblies for artificial photosynthesis will benefit from 4-aminomethyl-4'-methyl-2,2'-bipyridine derived materials. As proven by molecular dynamics, using this compound results in a 13.3% shorter inter-chromophore distance (10.31 Å) compared to structures using a longer analog linker, yielding a faster energy hopping rate [1]. This is critical for maximizing the exciton migration length and overall antenna efficiency.

Dye-Sensitized Solar Cells with Red-Shifted Absorption

For DSSC applications, this ligand imparts key spectroscopic advantages when complexed to ruthenium. The complex shows a quantified 6 nm absorption and 11 nm emission red-shift compared to the standard [Ru(bpy)₃]²⁺ dye, which can enhance light capture in the visible spectrum [1]. Simultaneously, it maintains a 0.92 V vs. AgNO₃/Ag redox potential, ensuring compatibility with standard iodine-based redox mediators, offering a 'drop-in' enhancement for device performance [1].

Efficient Post-Polymerization Metallopolymer Synthesis

This aminomethyl derivative is an ideal choice for synthetic chemists requiring high-efficiency conjugation. Its primary amine group reacts directly with activated ester polymers to form a stable amide bond in a single step, an advantage over carboxyl-based ligands that require pre-activation [1]. This streamlined process is invaluable for preparing well-defined, highly-loaded metallopolymers for applications ranging from electrochromic devices to antimicrobial surface coatings.

Graphene-Based Hybrid Optoelectronic Assemblies

The compound's bifunctional nature makes it the critical bridge in advanced hybrid materials. It has been successfully used to covalently graft light-harvesting metallopolymer brushes onto reduced graphene oxide sheets, creating a nanohybrid that exhibits a remarkable ~5-fold enhancement in photovoltaic power conversion efficiency compared to a device built with the isolated polymer [2]. This demonstrates its value as an unambiguous structural linchpin in next-generation optoelectronic platforms.

Application
Selection Property
Validation Focus
Light-harvesting antenna assemblies
Short inter-chromophore linker architecture
Energy transfer rate and exciton migration length
Dye-sensitized solar cell research
Red-shifted absorption with preserved redox potential
Spectral response and device photocurrent integration
Post-polymerization metallopolymer synthesis
Single-step amide conjugation without pre-activation
Conjugation yield and polymer loading efficiency
Graphene-based hybrid optoelectronics
Bifunctional ligand bridge to carbon scaffolds
Covalent grafting integrity and photovoltaic enhancement
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